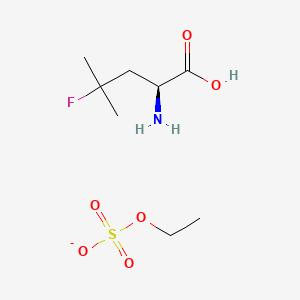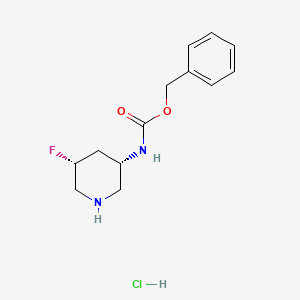
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated piperidine ring and a benzyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride typically involves the hydrogenation of 3,5-substituted pyridine using catalysts such as 10% Pd/C or PtO2. This process leads to the formation of the desired cis-isomer, which is then isolated and further reacted with benzyl chloroformate to form the carbamate derivative . The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as alkyl halides, amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride involves its interaction with specific molecular targets. The fluorinated piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating their activity. The benzyl carbamate group may enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- Benzyl ((3,5-Trans)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
- Benzyl ((3,5-Cis)-5-Chloropiperidin-3-Yl)Carbamate Hydrochloride
- Benzyl ((3,5-Cis)-5-Methylpiperidin-3-Yl)Carbamate Hydrochloride
Comparison: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C13H18ClFN2O2 |
|---|---|
Molekulargewicht |
288.74 g/mol |
IUPAC-Name |
benzyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m1./s1 |
InChI-Schlüssel |
RZLXUSRNOIRNLG-LYCTWNKOSA-N |
Isomerische SMILES |
C1[C@@H](CNC[C@@H]1F)NC(=O)OCC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



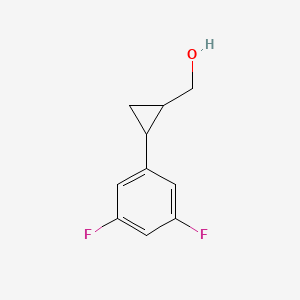
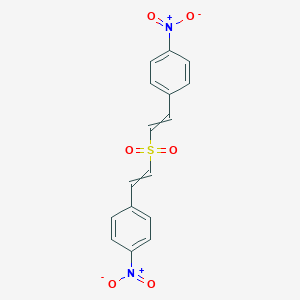
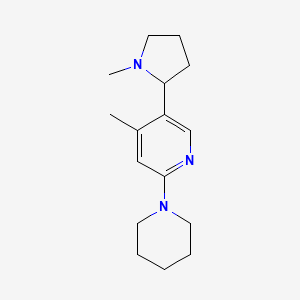
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
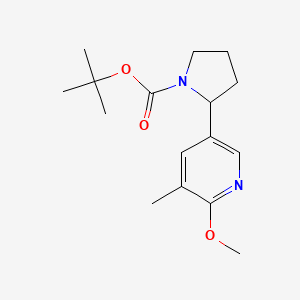
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)

![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)


![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)

